Calopocarpin
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Overview
Description
Calopocarpin is a natural product isolated from the bark of the Etoac tree in Gabon. It is a cristacarpin that belongs to the genus abyssinone. The compound has shown radical scavenging activity and may have anticancer effects. This compound is also a precursor of the isoflavones genistein and daidzein, which are found in soybeans .
Preparation Methods
Calopocarpin can be synthesized through various synthetic routes. One common method involves the use of prenylation reactions to introduce the prenyl group into the molecule. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Chemical Reactions Analysis
Calopocarpin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings. Common reagents for substitution include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Calopocarpin has several scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other compounds, such as isoflavones.
Biology: The compound has shown potential in inducing apoptotic cell death in cancer cells by inhibiting protein synthesis and activating caspases.
Medicine: this compound’s anticancer properties make it a candidate for further research in cancer treatment.
Mechanism of Action
Calopocarpin exerts its effects by inhibiting protein synthesis and activating caspases, leading to apoptotic cell death in cancer cells. The molecular targets and pathways involved include the inhibition of ribosomal function and the activation of the caspase cascade, which ultimately leads to programmed cell death .
Comparison with Similar Compounds
Calopocarpin is similar to other compounds such as deguelin, which is an anticancer drug that inhibits DNA synthesis. this compound is unique in its ability to induce apoptotic cell death through the inhibition of protein synthesis rather than DNA synthesis. Other similar compounds include genistein and daidzein, which are isoflavones found in soybeans and share structural similarities with this compound .
Properties
IUPAC Name |
(6aR,11aR)-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-18(9-17(12)22)23-10-16-14-6-5-13(21)8-19(14)24-20(15)16/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXCYFYWIZXENQ-JXFKEZNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346750 |
Source
|
Record name | Calopocarpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53802-77-0 |
Source
|
Record name | Calopocarpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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